molecular formula C17H23NO3 B2962483 tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate CAS No. 264264-31-5

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No. B2962483
CAS RN: 264264-31-5
M. Wt: 289.375
InChI Key: AWZZPACMXFVUMV-UHFFFAOYSA-N
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Description

“tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate” is a chemical compound with the CAS Number: 264264-31-5 . It has a molecular weight of 289.37 and its IUPAC name is tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity, were designed and synthesized . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Antibacterial Activities

The compound has potential applications in the development of antibacterial agents . It has been screened in vitro for its antibacterial activities against both Gram-positive and Gram-negative strains .

Anti-Inflammatory Diseases

The compound has been used in the synthesis of new pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Molecular Docking and MD Simulations

The compound has been used in molecular docking studies and MD simulations to evaluate the binding orientations and stabilities between synthesized compounds and their receptors . This is crucial in the design of drugs with specific targets.

Organic Synthesis

The compound is used in organic synthesis, contributing to the development of new compounds and materials . It’s a valuable reagent in the field of organic chemistry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZZPACMXFVUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine (10 g, 25.3 mmol) in anhydrous dimethylformamide (100 ml) under argon at room temperature, was added triethylamine (7.05 ml, 50.6 mmol), butyl vinyl ether (16.4 ml, 126.6 mmol), 1,3-bis(diphenylphosphino)propane (0.412 g, 1 mmol) and palladium acetate (0.202 g, 0.9 mmol) sequentially. The resultant mixture was heated at 85° C. for 1.5 h and cooled to room temperature. 4% Aqueous hydrochloric acid (150 ml) was added and stirring continued for 0.5 h. The reaction mixture was extracted with dichloromethane (3×300 ml) and the combined organics washed with water (4×500 ml), dried (Na2SO4) and evaporated in vacuo to afford a brown gum. Chromatography on silica gel with 0-30% ethyl acetate—hexane gradient elution gave the title compound (5.8 g, 79%) as a colourless solid.
Name
3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.202 g
Type
catalyst
Reaction Step One
Quantity
0.412 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
79%

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